REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8](N)[S:9][C:10]=1[CH3:11])=[O:5])[CH3:2]>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][S:9][C:10]=1[CH3:11])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1C)N
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
isoamyl nitrile
|
Quantity
|
60.1 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate the reaction mixture by rotavap (hi-vac)
|
Type
|
CUSTOM
|
Details
|
to give 70 g crude product as a thick orange oil
|
Type
|
CUSTOM
|
Details
|
Purify on silica gel (400 g, 20-45% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CSC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.47 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |